Cas no 554404-40-9 (ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate)

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate is a versatile organic compound with a complex structure. It exhibits notable stability and reactivity, making it suitable for various chemical transformations. The presence of chlorinated groups enhances its selectivity in organic synthesis, while the thiophene ring contributes to its unique electronic properties. This compound is a valuable intermediate for the synthesis of pharmaceuticals and agrochemicals.
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate structure
554404-40-9 structure
商品名:ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
CAS番号:554404-40-9
MF:C15H13NO3SCl2
メガワット:358.23962
MDL:MFCD02854004
CID:365807
PubChem ID:2386039

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 3-Thiophenecarboxylicacid, 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)-, ethyl ester
    • 3-Thiophenecarboxylicacid, 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)-, ethyl ester (9CI)
    • 2-(2-CHLORO-ACETYLAMINO)-4-(2-CHLORO-PHENYL)-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER
    • Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
    • Ethyl 2-[(chloroacetyl)amino]-4-(2-chlorophenyl)-3-thiophenecarbo xylate
    • EN300-01896
    • AKOS000266788
    • ethyl 2-[(2-chloroacetyl)amino]-4-(2-chlorophenyl)thiophene-3-carboxylate
    • BB 0218747
    • F9995-1161
    • Z56887681
    • ethyl2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
    • 554404-40-9
    • ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
    • MDL: MFCD02854004
    • インチ: InChI=1S/C15H13Cl2NO3S/c1-2-21-15(20)13-10(9-5-3-4-6-11(9)17)8-22-14(13)18-12(19)7-16/h3-6,8H,2,7H2,1H3,(H,18,19)
    • InChIKey: USUXGYMILPVEBX-UHFFFAOYSA-N
    • ほほえんだ: CCOC(C1=C(SC=C1C2=CC=CC=C2Cl)NC(CCl)=O)=O

計算された属性

  • せいみつぶんしりょう: 356.9993198g/mol
  • どういたいしつりょう: 356.9993198g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 22
  • 回転可能化学結合数: 7
  • 複雑さ: 410
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 83.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.8

じっけんとくせい

  • 密度みつど: 1.404±0.06 g/cm3 (20 ºC 760 Torr),
  • ようかいど: Insuluble (3.5E-3 g/L) (25 ºC),

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F9995-1161-0.5g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 95%
0.5g
$158.0 2023-09-05
Life Chemicals
F9995-1161-1g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 95%
1g
$263.0 2023-09-05
Life Chemicals
F9995-1161-2.5g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 95%
2.5g
$526.0 2023-09-05
Life Chemicals
F9995-1161-10g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 95%
10g
$1105.0 2023-09-05
Life Chemicals
F9995-1161-0.25g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 95%
0.25g
$95.0 2023-09-05
TRC
E286961-1g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9
1g
$ 275.00 2022-06-05
Enamine
EN300-01896-10.0g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 100%
10.0g
$1224.0 2023-07-05
Enamine
EN300-01896-2.5g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 100%
2.5g
$558.0 2023-07-05
Enamine
EN300-01896-5.0g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 100%
5.0g
$825.0 2023-07-05
Enamine
EN300-01896-0.25g
ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate
554404-40-9 100%
0.25g
$105.0 2023-07-05

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate 関連文献

ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylateに関する追加情報

Chemical Profile of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS No. 554404-40-9)

Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate, identified by its CAS number 554404-40-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the thiophene derivatives, a class of molecules known for their diverse biological activities and structural versatility. The presence of multiple functional groups, including chloro and amido substituents, makes it a promising candidate for further exploration in drug discovery and development.

The structural framework of ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate consists of a thiophene core substituted with a chloroacetamido group at the 2-position and a 2-chlorophenyl group at the 4-position. This particular arrangement of substituents is strategically significant, as it can influence the compound's solubility, bioavailability, and interactions with biological targets. The carboxylate ester at the 3-position of the thiophene ring further enhances its potential as a pharmacophore, enabling various chemical modifications and derivatization strategies.

In recent years, there has been a surge in research focused on thiophene derivatives due to their demonstrated efficacy in modulating various biological pathways. Specifically, compounds with chloro and amido functionalities have shown promise in inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. The Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS No. 554404-40-9) is being investigated for its potential role in these areas, with preliminary studies suggesting its ability to interact with specific proteins and enzymes.

One of the most compelling aspects of this compound is its dual functionality. The chloro groups at the 2- and 4-positions can serve as anchors for hydrogen bonding or hydrophobic interactions with target molecules, while the amido group can participate in salt formation or coordinate with metal ions. This dual functionality makes it an attractive scaffold for designing molecules with enhanced binding affinity and selectivity. Additionally, the carboxylate ester moiety can be hydrolyzed under physiological conditions to release a free carboxylic acid group, which may further modulate the compound's biological activity.

The synthesis of Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate involves a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. Key steps include the formation of the thiophene core through cyclization reactions, followed by functionalization at the 2- and 4-positions using chlorinating agents and amide-forming reactions. The final step involves esterification to introduce the carboxylate ester group. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve efficiency and minimize side products.

The pharmacological properties of this compound are currently under intense scrutiny by researchers aiming to develop novel therapeutic agents. In vitro studies have demonstrated that derivatives of this structure exhibit inhibitory activity against certain kinases and transcription factors associated with cancer cell proliferation. Furthermore, preliminary in vivo experiments suggest that it may have protective effects against neurodegenerative disorders by modulating oxidative stress pathways. These findings underscore the importance of continued research into thiophene-based compounds like Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate.

The potential applications of this compound extend beyond oncology and neurology. Its unique structural features make it a versatile tool for studying enzyme mechanisms and developing probes for biochemical assays. Additionally, its ability to form stable complexes with metal ions suggests applications in metallodrug design, where such complexes can exhibit enhanced bioactivity or targeted delivery properties. As research progresses, it is anticipated that new derivatives will be synthesized to optimize pharmacokinetic profiles and improve therapeutic efficacy.

The development of new pharmaceuticals relies heavily on access to high-quality starting materials, and compounds like Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate (CAS No. 554404-40-9) play a crucial role in this process. Manufacturers specializing in fine chemicals must adhere to stringent quality control measures to ensure that these compounds meet the exacting standards required for preclinical and clinical studies. Advances in synthetic methodologies have enabled more efficient production processes, reducing costs and increasing availability for research purposes.

In conclusion, Ethyl 2-(2-chloroacetamido)-4-(2-chlorophenyl)thiophene-3-carboxylate represents a significant advancement in pharmaceutical chemistry due to its complex structure and promising biological activities. Its investigation by researchers worldwide highlights its potential as a lead compound for developing new treatments against various diseases. As our understanding of molecular interactions continues to grow, compounds like this will undoubtedly play an essential role in shaping the future of medicine.

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